3-Azido-4-methylpyridine
Overview
Description
3-Azido-4-methylpyridine is a versatile chemical compound with the molecular formula C6H6N4. It is a derivative of pyridine, where the hydrogen atom at the third position is replaced by an azido group (-N3), and the fourth position is substituted with a methyl group (-CH3). This compound is known for its unique reactivity and is widely used in various fields of scientific research, including organic synthesis, material science, and bioconjugation reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-4-methylpyridine typically involves the nucleophilic substitution of 4-methylpyridine with sodium azide. The reaction is carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures. The general reaction scheme is as follows:
[ \text{4-Methylpyridine} + \text{NaN}_3 \rightarrow \text{this compound} + \text{NaCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the product can be achieved through techniques like recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-Azido-4-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The azido group can be replaced by other nucleophiles, such as amines or thiols, to form corresponding substituted pyridines.
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (Pd/C, H2).
Cycloaddition: The azido group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in DMSO or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2).
Cycloaddition: Alkynes in the presence of copper(I) catalysts (Cu(I)).
Major Products Formed:
Substituted Pyridines: Formed through nucleophilic substitution.
Aminopyridines: Formed through reduction of the azido group.
Triazoles: Formed through cycloaddition reactions.
Scientific Research Applications
3-Azido-4-methylpyridine has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of various heterocyclic compounds.
Material Science: Employed in the development of novel materials with unique properties.
Bioconjugation Reactions: Utilized in the modification of biomolecules for labeling and detection purposes.
Pharmaceutical Research: Investigated for its potential use in drug discovery and development.
Mechanism of Action
The mechanism of action of 3-Azido-4-methylpyridine is primarily based on the reactivity of the azido group. The azido group can undergo nucleophilic substitution, reduction, or cycloaddition reactions, leading to the formation of various products. These reactions are facilitated by the electron-withdrawing nature of the azido group, which makes the compound highly reactive towards nucleophiles and reducing agents .
Comparison with Similar Compounds
3-Methylpyridine: Lacks the azido group, making it less reactive in nucleophilic substitution and cycloaddition reactions.
4-Methylpyridine: Similar structure but without the azido group, leading to different reactivity and applications.
2-Azido-4-methylpyridine: Positional isomer with the azido group at the second position, resulting in different chemical properties and reactivity.
Uniqueness: 3-Azido-4-methylpyridine is unique due to the presence of both the azido and methyl groups, which confer distinct reactivity and versatility in various chemical reactions. Its ability to undergo nucleophilic substitution, reduction, and cycloaddition reactions makes it a valuable compound in organic synthesis and material science .
Properties
IUPAC Name |
3-azido-4-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c1-5-2-3-8-4-6(5)9-10-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGNIWJPUUMEQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00539764 | |
Record name | 3-Azido-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00539764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55271-22-2 | |
Record name | 3-Azido-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00539764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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